1-Chloro-2-cyclopropoxybenzene
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Overview
Description
1-Chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C9H9ClO It is characterized by a benzene ring substituted with a chlorine atom and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-cyclopropoxyphenol.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding quinones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: 2-Cyclopropoxyphenol.
Oxidation: Cyclopropoxyquinone.
Reduction: Cyclopropylbenzene.
Scientific Research Applications
1-Chloro-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-2-cyclopropoxybenzene involves its interaction with various molecular targets. The cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-Chloro-2-cyclopropylbenzene: Similar structure but lacks the oxygen atom in the cyclopropoxy group.
2-Chlorophenol: Contains a hydroxyl group instead of the cyclopropoxy group.
Cyclopropylbenzene: Lacks both the chlorine and oxygen atoms.
Uniqueness: 1-Chloro-2-cyclopropoxybenzene is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
38380-89-1 |
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Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
XYSVICBBBFDAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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